molecular formula C19H22N6OS B3011405 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide CAS No. 1222969-91-6

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide

Cat. No.: B3011405
CAS No.: 1222969-91-6
M. Wt: 382.49
InChI Key: FOZNODAZGWPFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



Synthesis Analysis

The synthesis of this compound involves several steps. Notably, methods have been developed for the creation of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. When 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process. Additionally, the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety leads to the formation of pyrido[2,3-d]pyrimidin-7-one derivatives. Furthermore, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides in xylene, followed by base addition, yields pyrimidino[4,5-d][1,3]oxazines .



Molecular Structure Analysis



Chemical Reactions Analysis



Physical and Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point of 225–226°C in acetonitrile (MeCN) .
  • Infrared Spectrum : Key absorption bands include 3060, 2978, 2914, 1655 (C=O), 1584, 1525, 1495, 1477, 1435, 1423, 1378, 1360, 1331, 1243, 1076, 1036, 978, 888, 772, 752, 705, 681, 645, 573, 538 cm–1 .

Mechanism of Action


Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-12-16(13(2)23-19(22-12)27-4)6-8-18(26)24-15-5-7-17(21-11-15)25-10-9-20-14(25)3/h5,7,9-11H,6,8H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZNODAZGWPFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CN=C(C=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.